Lipophilicity and Hydrogen-Bonding Profile Relative to Non-Fluorinated Analog
The introduction of an ortho-fluorine atom on the phenyl ring of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid (Target) results in a modest increase in lipophilicity compared to its non-fluorinated analog, 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid (Comparator). This is quantified by an XLogP3-AA value of 2.5 for the Target versus 2.4 for the Comparator, a difference of +0.1 log units [1]. Additionally, the Target possesses an increased hydrogen bond acceptor count (4 HBA) relative to the non-fluorinated analog (3 HBA), due to the presence of the fluorine atom, which can influence molecular recognition and binding interactions [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | XLogP3-AA: 2.5; HBA: 4 |
| Comparator Or Baseline | 4-Bromo-3-phenyl-1H-pyrazole-5-carboxylic acid; XLogP3-AA: 2.4; HBA: 3 |
| Quantified Difference | XLogP3-AA: +0.1 log units; HBA: +1 acceptor |
| Conditions | In silico computed properties using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem 2021.05.07). |
Why This Matters
The altered lipophilicity and H-bonding capacity directly impact the pharmacokinetic profile and off-target interaction potential of derived compounds, making this specific fluorination pattern a critical determinant in medicinal chemistry optimization.
- [1] PubChem. (2026). Computed Descriptors for CID 45496324, 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Descriptors for CID 45496291, 4-Bromo-3-phenyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. View Source
